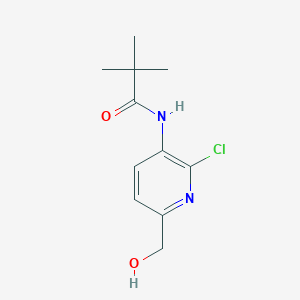N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
CAS No.: 1142191-92-1
Cat. No.: VC2922856
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1142191-92-1 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.7 g/mol |
| IUPAC Name | N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) |
| Standard InChI Key | SEZSYNGFTGQBEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl |
Introduction
Chemical Identity and Properties
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide is clearly identified through several chemical identifiers that allow for unambiguous recognition in scientific and commercial contexts. The compound belongs to the halogenated heterocycles family, which comprises molecules containing one or more halogen atoms attached to a heterocyclic ring structure . This classification significantly influences its chemical reactivity, handling requirements, and potential applications in research settings. The pyridine-based structure, combined with its specific functional groups, creates a unique molecular entity with distinctive physicochemical properties that differentiate it from other related compounds.
Chemical Identifiers
Physical and Chemical Properties
The physical and chemical properties of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide influence its behavior in various research applications and determine appropriate handling protocols. Based on its structural features, the compound likely exhibits moderate solubility in polar organic solvents due to the presence of multiple hydrogen bond donors and acceptors. The hydroxymethyl group contributes to potential hydrogen bonding capabilities, while the pivalamide moiety influences the compound's stability and reactivity patterns. These properties collectively define how the compound interacts with other chemicals, solvents, and biological systems.
The compound can be stored at room temperature, suggesting reasonable stability under standard laboratory conditions . This stability is an important consideration for researchers planning long-term studies or maintaining chemical inventories. The presence of the hydroxyl group may make the compound somewhat hygroscopic, potentially requiring storage in a dry environment to prevent degradation through moisture absorption or hydrolysis of functional groups over extended periods.
Structural Characteristics
The molecular structure of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide features several key elements that define its chemical behavior and potential applications in research. Understanding these structural components is essential for predicting reactivity patterns and designing synthetic routes that incorporate this compound. The specific arrangement of functional groups creates a unique electronic distribution that influences how the molecule interacts with various reagents, catalysts, and biological targets.
Structural Elements
The core structure of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide consists of a pyridine ring with specific substitution patterns that create its distinctive chemical profile. The pyridine ring provides a basic nitrogen atom that can participate in various chemical transformations and interactions. The chlorine atom at the 2-position introduces an electron-withdrawing effect that alters the electronic distribution across the ring, influencing reactivity at different positions. The hydroxymethyl group at the 6-position offers a nucleophilic site and potential for further functionalization through the reactive hydroxyl group. The pivalamide group attached to the 3-position introduces bulk through its tertiary butyl component and provides an amide functionality that can participate in hydrogen bonding interactions.
These structural elements create a molecule with multiple reactive sites and functional handles that can be exploited in various chemical transformations. The presence of both hydrogen bond donors (N-H from the amide, O-H from the hydroxymethyl group) and hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen) enables this compound to participate in various intermolecular interactions. This characteristic potentially influences its solubility, crystallization behavior, and binding properties with biological targets or catalytic systems.
Structural Comparisons
Comparing N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide with structurally related compounds highlights the specific molecular features that distinguish it from similar chemical entities. These structural differences can significantly influence chemical properties, biological activities, and potential applications. Table 2 presents a comparative analysis of this compound with several related molecules that share core structural elements but differ in specific substituents or functional groups.
Table 2: Structural Comparison with Related Compounds
These structural variations significantly alter the chemical properties and potential applications of each compound. For instance, the hydroxyimino derivative likely exhibits different hydrogen bonding capabilities and reactivity compared to the hydroxymethyl version. The dimethoxymethyl analog represents a protected form of a carbonyl group, potentially offering different stability and reactivity profiles. The pyrrolidine-containing derivative introduces a more complex three-dimensional structure with additional nitrogen functionality, potentially influencing binding interactions with various targets.
Applications in Research and Industry
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide is primarily utilized in research settings, with applications spanning several scientific domains. The compound's specific functional groups and reactivity profile make it valuable for various scientific investigations. Understanding these applications provides insight into the compound's significance in contemporary chemical research and potential future developments in related fields.
Chemical Research Applications
In chemical research, N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide serves as a synthetic intermediate for developing more complex molecules. The compound's functional groups provide reactive handles for further transformations, making it a valuable building block in organic synthesis. The hydroxymethyl group offers a site for oxidation, substitution, or elimination reactions, while the chlorine atom can participate in various coupling reactions, including Suzuki, Negishi, or Buchwald-Hartwig transformations. The pivalamide moiety can function as a directing group in certain metal-catalyzed transformations or serve as a protected form of an amine functionality that can be revealed under specific conditions.
These chemical transformation possibilities make the compound useful in the development of diverse chemical libraries, the exploration of novel synthetic methodologies, and the preparation of compounds with potential biological activity. Researchers may employ this compound in investigations of structure-activity relationships, where systematic modifications of the core structure can reveal insights into how specific structural features influence chemical or biological properties. The compound may also serve as a model system for studying reaction mechanisms, particularly those involving heterocyclic substrates with multiple functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume